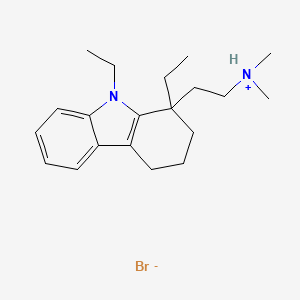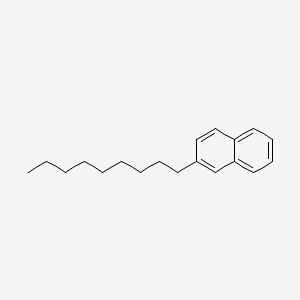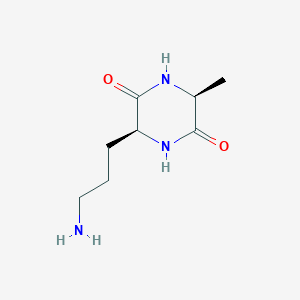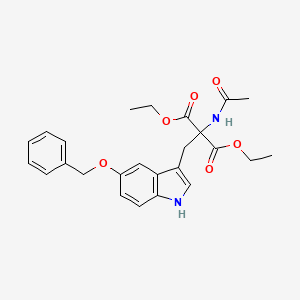
Dimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxysilane is an organosilicon compound with the chemical formula C₂H₈O₂Si . It is a colorless, volatile liquid that is primarily used as a precursor in the synthesis of other silicon-containing compounds. The compound is characterized by its two methoxy groups attached to a silicon atom, making it a versatile reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethoxysilane can be synthesized through several methods. One common method involves the reaction of monosilane (SiH₄) with methanol (CH₃OH) in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct reaction of silicon with methanol. This process involves heating silicon in the presence of methanol and a catalyst, resulting in the formation of this compound along with other by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to produce siloxanes.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, often involving the silicon atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and acids. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although specific conditions may vary depending on the desired product .
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of more complex silicon-based materials .
Applications De Recherche Scientifique
Dimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of siloxanes and other silicon-containing compounds.
Biology: this compound is employed in the modification of surfaces for biological assays and experiments.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: This compound is utilized in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of dimethoxysilane involves its ability to form covalent bonds with other molecules. The methoxy groups can hydrolyze to form silanols, which can then react with other silanol-containing compounds to form siloxane bonds. This reactivity makes this compound a valuable reagent in the synthesis of various silicon-based materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dimethoxysilane include:
- Dimethylthis compound
- Methylphenylthis compound
- Diphenylthis compound
- Diethoxydimethylsilane
Uniqueness
This compound is unique due to its simple structure and high reactivity. Its two methoxy groups make it a versatile reagent in various chemical reactions, allowing for the synthesis of a wide range of silicon-containing compounds. Additionally, its ability to form strong covalent bonds with other molecules makes it valuable in the development of advanced materials and technologies .
Propriétés
Numéro CAS |
5314-52-3 |
|---|---|
Formule moléculaire |
C2H6O2Si |
Poids moléculaire |
90.15 g/mol |
InChI |
InChI=1S/C2H6O2Si/c1-3-5-4-2/h1-2H3 |
Clé InChI |
UXFBJATYVZPQTG-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)







![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)



